{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid
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Overview
Description
{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid is a complex organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a substituted acridine moiety
Preparation Methods
The synthesis of {4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid involves multiple steps. The synthetic route typically starts with the preparation of the chlorinated phenoxyacetic acid derivative, followed by the introduction of the acridine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can break down the ester or amide bonds in the compound, leading to the formation of carboxylic acids and alcohols
Scientific Research Applications
{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of {4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid can be compared with other similar compounds, such as:
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features but different applications.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxyacetic acid structure but different substituents and uses.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A herbicide with multiple chlorine substituents, used for different agricultural purposes
Properties
Molecular Formula |
C29H36ClNO6 |
---|---|
Molecular Weight |
530 g/mol |
IUPAC Name |
2-[4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C29H36ClNO6/c1-28(2)12-19-26(21(32)14-28)25(18-11-17(30)7-8-23(18)37-16-24(34)35)27-20(31(19)9-6-10-36-5)13-29(3,4)15-22(27)33/h7-8,11,25H,6,9-10,12-16H2,1-5H3,(H,34,35) |
InChI Key |
VAYZLYHKDSNADX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CCCOC)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Cl)OCC(=O)O)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CCCOC)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Cl)OCC(=O)O)C(=O)C1)C |
Origin of Product |
United States |
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